molecular formula C19H24N2O3 B7349528 (2R,3R)-N-[(5-ethyl-3-methyl-1,2-oxazol-4-yl)methyl]-2-phenyloxane-3-carboxamide

(2R,3R)-N-[(5-ethyl-3-methyl-1,2-oxazol-4-yl)methyl]-2-phenyloxane-3-carboxamide

Cat. No. B7349528
M. Wt: 328.4 g/mol
InChI Key: HTFYLTRNVAVZMH-QAPCUYQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-N-[(5-ethyl-3-methyl-1,2-oxazol-4-yl)methyl]-2-phenyloxane-3-carboxamide is a novel compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of (2R,3R)-N-[(5-ethyl-3-methyl-1,2-oxazol-4-yl)methyl]-2-phenyloxane-3-carboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting specific enzymes or signaling pathways that are involved in cancer cell growth or neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (cell death) in cancer cells and can reduce the accumulation of beta-amyloid (a protein that is associated with Alzheimer's disease) in the brain. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2R,3R)-N-[(5-ethyl-3-methyl-1,2-oxazol-4-yl)methyl]-2-phenyloxane-3-carboxamide in lab experiments is that it is relatively easy to synthesize and is readily available. Additionally, this compound has been shown to have low toxicity and can be used at high concentrations without causing harm to cells or animals. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for research on (2R,3R)-N-[(5-ethyl-3-methyl-1,2-oxazol-4-yl)methyl]-2-phenyloxane-3-carboxamide. One direction is to further investigate its mechanism of action and identify specific targets that it interacts with. Another direction is to test its efficacy in animal models of cancer and Alzheimer's disease. Additionally, researchers could explore the potential of this compound as a drug delivery system, as it has been shown to have good solubility and stability in aqueous solutions. Finally, researchers could investigate the potential of this compound as a scaffold for the development of new therapeutic agents.

Synthesis Methods

The synthesis of (2R,3R)-N-[(5-ethyl-3-methyl-1,2-oxazol-4-yl)methyl]-2-phenyloxane-3-carboxamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are readily available and the reaction conditions are mild, making this method a viable option for large-scale production.

Scientific Research Applications

(2R,3R)-N-[(5-ethyl-3-methyl-1,2-oxazol-4-yl)methyl]-2-phenyloxane-3-carboxamide has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Research has shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells. Additionally, it has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

(2R,3R)-N-[(5-ethyl-3-methyl-1,2-oxazol-4-yl)methyl]-2-phenyloxane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-3-17-16(13(2)21-24-17)12-20-19(22)15-10-7-11-23-18(15)14-8-5-4-6-9-14/h4-6,8-9,15,18H,3,7,10-12H2,1-2H3,(H,20,22)/t15-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFYLTRNVAVZMH-QAPCUYQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C)CNC(=O)C2CCCOC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=NO1)C)CNC(=O)[C@@H]2CCCO[C@H]2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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